molecular formula C18H23NO B1363804 (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 444907-15-7

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No. B1363804
M. Wt: 269.4 g/mol
InChI Key: SBRWLRMONWSNHS-UHFFFAOYSA-N
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Description

“(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine” is a chemical compound with the molecular formula C18H23NO . It has a molecular weight of 269.4 g/mol.

Scientific Research Applications

Analytical and Biochemical Studies

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine has been analyzed using liquid chromatography-high resolution mass spectrometry (LC-HR-MS/MS). The study was focused on identifying the metabolites of this substance in rat urine and human liver incubates, revealing a comprehensive profile of phase I and II metabolites. This research is significant for understanding the metabolic pathways and potential interactions of this compound (Caspar, Westphal, Meyer, & Maurer, 2017).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds related to (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine have been explored in various studies. For instance, the synthesis of bulky ortho 3-methoxy groups on N4O3 amine phenol ligands, producing six-coordinate bis(ligand)lanthanide complex cations, was reported. These studies are crucial in the field of organic chemistry, offering insights into new synthetic pathways and molecular structures (Liu, Yang, Rettig, & Orvig, 1993).

Pharmacological and Toxicological Analysis

Research on the pharmacological and toxicological properties of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine and its derivatives has been conducted. This includes studies on their toxicokinetic properties, such as metabolism, plasma protein binding, and detectability in urine. These findings are vital for assessing the safety profile and potential therapeutic applications of these compounds (Richter et al., 2019).

Potential Therapeutic Applications

Some derivatives of (4-Ethoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, have shown potential as inhibitors of melanin production. This suggests possible applications in treating hyper-pigmentation disorders or as skin whitening agents. The study highlights the compound's tyrosinase inhibitory activity and UV-blocking effects, which are crucial properties for such applications (Choi et al., 2002).

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-15-4-6-17(7-5-15)14-19-13-12-16-8-10-18(20-2)11-9-16/h4-11,19H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRWLRMONWSNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365822
Record name N-[(4-Ethylphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine

CAS RN

444907-15-7
Record name N-[(4-Ethylphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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